molecular formula C17H13Cl3N4O2S B10949065 4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10949065
M. Wt: 443.7 g/mol
InChI Key: CKOHUIPDZOROKC-QPJQQBGISA-N
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Description

4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a methoxy group, and a trichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method involves the reaction of 4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde with 4-amino-4H-1,2,4-triazole-3-thiol under specific conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(E)-{4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H13Cl3N4O2S

Molecular Weight

443.7 g/mol

IUPAC Name

4-[(E)-[4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H13Cl3N4O2S/c1-25-15-3-2-10(7-22-24-9-21-23-17(24)27)4-11(15)8-26-16-13(19)5-12(18)6-14(16)20/h2-7,9H,8H2,1H3,(H,23,27)/b22-7+

InChI Key

CKOHUIPDZOROKC-QPJQQBGISA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C=NNC2=S)COC3=C(C=C(C=C3Cl)Cl)Cl

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C=NNC2=S)COC3=C(C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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